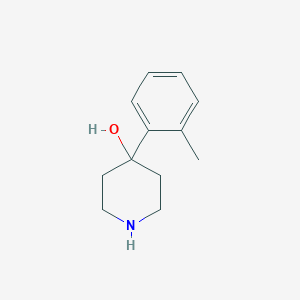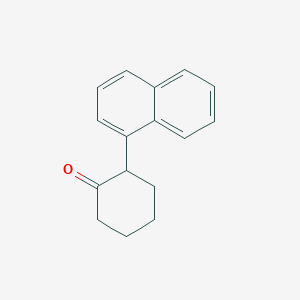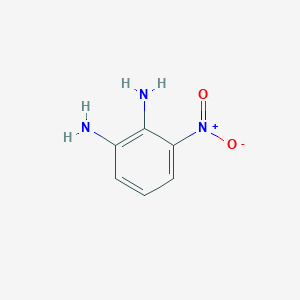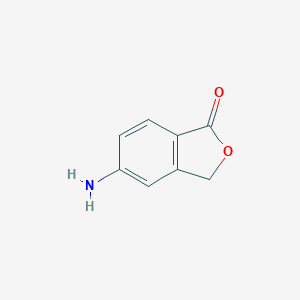
3-(1-Piperidinylmethyl)phenol
Übersicht
Beschreibung
“3-(1-Piperidinylmethyl)phenol” is a chemical compound with the linear formula C12H17NO . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
Phenoxypropylamines, including “this compound”, have been synthesized from N - {3- [3- (1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . The products have been characterized by elemental analysis, 1 H-NMR, and MS .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H17NO . It has a molecular weight of 191.28 .
Chemical Reactions Analysis
Phenolic compounds, such as “this compound”, are known to undergo oxidation, yielding a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 137-138°C and a predicted boiling point of 308.1±17.0 °C . It has a predicted density of 1.097±0.06 g/cm3 . It is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung wird bei der Synthese von Phenoxypropylamin-Derivaten verwendet, die in pharmazeutischen Anwendungen eine wichtige Rolle spielen. Beispielsweise wurde es zur Herstellung von Derivaten von Roxatidineacetat verwendet, die Vorteile wie milde Reaktionsbedingungen und gute Ausbeuten bieten .
Piperidinderivate in der Medizin
Piperidinderivate, zu denen auch 3-(1-Piperidinylmethyl)phenol gehört, haben mehrere wichtige pharmakophore Eigenschaften gezeigt und werden in verschiedenen therapeutischen Anwendungen eingesetzt, wie z. B. bei Krebs-, Virus-, Malaria-, Antibiotika-, Antimykotika-, Antihypertensiv-, Analgetika-, Entzündungshemmungs-, Alzheimer- und Antipsychotikabehandlungen .
Wirkmechanismus
Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are potent proteolytic agents. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Zukünftige Richtungen
Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted phenolics is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBERFQYFWYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356602 | |
| Record name | 3-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73279-04-6 | |
| Record name | 3-(1-Piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Hydroxybenzyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of an intramolecular hydrogen bond in 3-(1-Piperidinylmethyl)phenol influence its reactivity with the cumyloxyl radical?
A1: Unlike its counterparts 2-(1-piperidinylmethyl)phenol and 4-methoxy-2-(1-piperidinylmethyl)phenol, this compound exhibits hydrogen atom transfer (HAT) from both the phenolic O-H and the α-C-H bonds when reacting with the cumyloxyl radical in acetonitrile. [] This suggests that the positioning of the piperidinylmethyl group relative to the phenolic OH group in this compound results in a weaker intramolecular hydrogen bond, allowing for HAT from both sites.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)









